2H-Pyrido[1,2-a]pyrazine-6-methanol,octahydro-,(6R,9aR)-rel-(9CI)
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Overview
Description
2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) is a heterocyclic compound with the molecular formula C9H18N2O.
Preparation Methods
The synthesis of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) can be achieved through several routes. One notable method involves a one-pot synthesis where a nitro group displacement during a nitro-Mannich reaction leads to the formation of the octahydro-2H-pyrazino[1,2-a]pyrazine core . This method is considered efficient and represents the shortest access to this pharmacologically relevant heterobicyclic system. Other methods include multi-step syntheses starting from various precursors such as ethyl 1,4-dibenzylpiperazine-2-carboxylate and N-benzylethanolamine .
Chemical Reactions Analysis
2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitro-Mannich reagents, hydrogen bromide (HBr), and sarcosine ethyl ester . Major products formed from these reactions include different derivatives of the octahydro-2H-pyrazino[1,2-a]pyrazine core, which have been investigated for their pharmacophoric properties .
Scientific Research Applications
It has been investigated as a putative β-turn mimetic and as a 5-HT2C receptor agonist . Additionally, derivatives of this compound have been patented as IgE inhibitors and have shown inhibitory activity against renal outer medullary potassium channels (ROMK), ubiquitin-specific peptidase 30 (USP30), and the KRAS G12C oncogene . These properties make it a valuable compound for research in drug development and other scientific fields.
Mechanism of Action
The mechanism of action of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT2C receptor agonist, it binds to the serotonin receptor, modulating neurotransmitter release and influencing various physiological processes . Its inhibitory activity against ROMK and USP30 involves blocking these channels and enzymes, thereby affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) include other derivatives of the octahydro-2H-pyrazino[1,2-a]pyrazine core. These compounds share structural similarities but may differ in their pharmacological properties and applications. For example, some derivatives are more potent as 5-HT2C receptor agonists, while others exhibit stronger inhibitory activity against specific enzymes or channels . The unique combination of structural features and pharmacological activities of 2H-Pyrido[1,2-a]pyrazine-6-methanol, octahydro-, (6R,9aR)-rel-(9CI) makes it a distinct and valuable compound for scientific research.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
[(6S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-6-yl]methanol |
InChI |
InChI=1S/C9H18N2O/c12-7-9-3-1-2-8-6-10-4-5-11(8)9/h8-10,12H,1-7H2/t8-,9-/m0/s1 |
InChI Key |
ITBZIIRMASQCRM-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H]2CNCCN2[C@@H](C1)CO |
Canonical SMILES |
C1CC2CNCCN2C(C1)CO |
Origin of Product |
United States |
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